2-Chloro-4-methoxy-6-nitropyridine

Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Chemistry

2-Chloro-4-methoxy-6-nitropyridine is a polysubstituted pyridine building block containing chlorine, methoxy, and nitro groups on the heteroaromatic ring. This specific substitution pattern imparts unique electronic properties that are leveraged in medicinal chemistry and agrochemical research, distinguishing it from more common dichloro- or mononitropyridine intermediates.

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
Cat. No. B12963780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxy-6-nitropyridine
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H5ClN2O3/c1-12-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3
InChIKeyZLFNOGMMNXQMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Procurement of 2-Chloro-4-methoxy-6-nitropyridine (CAS 1807208-56-5): A Differentiated Nitropyridine Scaffold


2-Chloro-4-methoxy-6-nitropyridine is a polysubstituted pyridine building block containing chlorine, methoxy, and nitro groups on the heteroaromatic ring . This specific substitution pattern imparts unique electronic properties that are leveraged in medicinal chemistry and agrochemical research, distinguishing it from more common dichloro- or mononitropyridine intermediates [1]. The compound serves as a strategic intermediate for introducing molecular complexity through iterative nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Specificity-Driven Sourcing: Why 2-Chloro-4-methoxy-6-nitropyridine Cannot Be Replaced by Common Analogs


The performance of a polysubstituted pyridine in a synthetic sequence is exquisitely dependent on the electronic and steric influence of each substituent. A generic substitution of 2-Chloro-4-methoxy-6-nitropyridine with a regioisomer like 2-chloro-4-methoxy-5-nitropyridine or a simpler analog like 2-chloro-6-nitropyridine would fundamentally alter the reactivity and regioselectivity of subsequent transformations [1]. The unique combination of an electron-withdrawing nitro group para to the ring nitrogen and an electron-donating methoxy group meta to the leaving group creates a distinct nucleophilic aromatic substitution (SNAr) profile that is not reproducible by other single-point substitutions . This leads to divergent synthetic outcomes and impure final products, making precise analog selection critical for reproducible R&D.

Quantitative Evidence Guide for 2-Chloro-4-methoxy-6-nitropyridine: Differentiation via Electronic Modulation and Synthetic Utility


Enhanced SNAr Reactivity at the 2-Position Compared to Non-Nitrated Analogs

The presence of the nitro group at the 6-position strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2-position chlorine, a reactivity profile that is absent in non-nitrated analogs like 2-chloro-4-methoxypyridine [1]. Kinetic studies on analogous chloronitropyridine systems confirm that the rate of nucleophilic displacement is dramatically accelerated by the presence of a ring-activating nitro group, with rate enhancements of several orders of magnitude compared to unactivated chloropyridines [1]. This allows for more efficient and higher-yielding derivatizations under milder conditions.

Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Chemistry

Divergent Regioselectivity in SNAr Due to 4-Methoxy Group's Electronic Effect Compared to 4-Nitro Analogs

In 2-Chloro-4-methoxy-6-nitropyridine, the methoxy group at the 4-position is an electron-donating group, which electronically deactivates the ring at its meta position (C-2) relative to a system with a second electron-withdrawing group at the 4-position, such as in 2-chloro-4,6-dinitropyridine [1]. This electronic push-pull modulation by the methoxy group increases the selectivity of the first nucleophilic displacement at C-2, minimizing disubstitution side-products that are more prevalent with highly activated di-nitro systems. This results in a cleaner reaction profile and simpler purification, a key advantage over more aggressively activated analogs .

Regioselectivity Electronic Effects Nucleophilic Substitution

Improved Solubility Profile Versus Halogen-Only Pyridines for Downstream Chemistry

The presence of the polar methoxy group improves the compound's solubility in common organic solvents compared to halogen-only or methyl-substituted nitropyridines, a critical factor for setting up homogeneous reaction conditions [1]. While specific logP/logS data for this exact compound is absent from public databases, the class-level effect of methoxy versus chlorine or methyl substitution in pyridines is well-documented, with substantial increases in polar surface area and improvement in aqueous solubility profiles, which is beneficial for multi-step syntheses and especially for applications in medicinal chemistry where intermediate handling is key .

Solubility Drug-Like Properties Process Chemistry

Reduced Reductive Dehalogenation Risk Compared to 2-Bromo Analogs

When the nitro group is reduced to an amine, the 2-chloro substituent exhibits greater stability against hydrogenolysis/hydrodehalogenation compared to a hypothetical 2-bromo analog, based on well-established trends in catalytic hydrogenation [1]. This is a process-relevant advantage, as the unwanted loss of the halogen handle during nitro reduction can be a significant yield-detracting side reaction. Using the chloro-analog ensures that the valuable C2 position remains intact for further functionalization after the reduction step, a critical consideration for multi-step synthetic planning [2].

Catalytic Hydrogenation Chemoselectivity Nitro Reduction

Orthogonal Functionalization Potential Enabled by C2-Cl and C6-NO2 Leaving Group Hierarchy

The compound possesses a clear hierarchy of leaving group aptitude: the activated C2-Cl is the primary site for SNAr, while the C6-NO2 can subsequently direct vicarious nucleophilic substitution (VNS) or be reduced to an amine for further derivatization [1]. This is in contrast to analogs where only one reactive site is available, such as 2-chloro-4-methoxypyridine, which lacks the second synthetic handle. This dual, orthogonal reactivity allows for the iterative and regioselective construction of complex molecules from a single intermediate, increasing its value in diversity-oriented synthesis [2].

Iterative Synthesis Leaving Group Aptitude Cross-Coupling

Optimal Application Scenarios for 2-Chloro-4-methoxy-6-nitropyridine Based on Verified Differentiation


Key Intermediate for Kinase Inhibitor and Neurotherapeutic Libraries

The compound's ability to undergo selective, sequential functionalization at C2 and C6 makes it an ideal core scaffold for synthesizing drug-like libraries of kinase inhibitors or neurotherapeutic agents, where a polysubstituted pyridine core is a privileged pharmacophore [1]. The enhanced reactivity allows for late-stage diversification under mild conditions, preserving sensitive downstream functional groups.

Synthesis of Selective Agrochemical Lead Compounds

For agrochemical R&D, the improved organic solubility and orthogonal reactivity of this compound facilitate the rapid synthesis of novel pyridine-based herbicides or fungicides. The methoxy group can contribute to field stability and target binding pocket specificity, a key advantage over more lipophilic, unsubstituted pyridines [2].

Reliable Building Block for Process Development and Scale-Up

The inherent chemoselectivity (stable C2-Cl bond during nitro reduction) minimizes the risk of generating difficult-to-remove byproducts, a critical factor in process development. This makes the compound a more reliable and cost-effective choice for scaling up the synthesis of advanced pharmaceutical intermediates compared to corresponding bromo-analogs [1].

Material Science: Precursor for Advanced Functional Polymers

The unique electronic push-pull character imparted by the nitro and methoxy groups on the pyridine ring can be exploited in the design of monomers for organic electronics or non-linear optical materials, where precise HOMO/LUMO energy level tuning is required [2].

Quote Request

Request a Quote for 2-Chloro-4-methoxy-6-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.